
(2S)-2-Acetamido-3-(pyridin-3-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Acetamido-3-(pyridin-3-YL)propanoic acid is an organic compound that features both an acetamido group and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Acetamido-3-(pyridin-3-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxaldehyde and L-alanine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-pyridinecarboxaldehyde and L-alanine.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetamido group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Acetamido-3-(pyridin-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Acetamido-3-(pyridin-3-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-Acetamido-3-(pyridin-3-YL)propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A simple aromatic heterocycle with a nitrogen atom.
Pyrrole: Another aromatic heterocycle with a nitrogen atom but different electronic properties.
Pyrimidine: A six-membered ring with two nitrogen atoms.
Uniqueness
(2S)-2-Acetamido-3-(pyridin-3-YL)propanoic acid is unique due to the presence of both an acetamido group and a pyridine ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1 |
InChI-Schlüssel |
YPRICIIQJIPLOM-VIFPVBQESA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CN=CC=C1)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CC1=CN=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13482364.png)
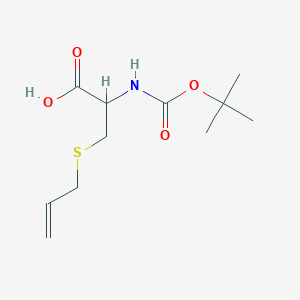
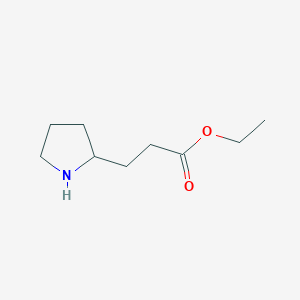
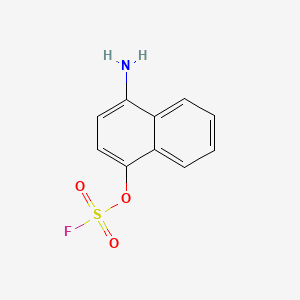
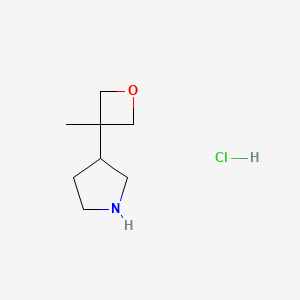

![Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13482390.png)

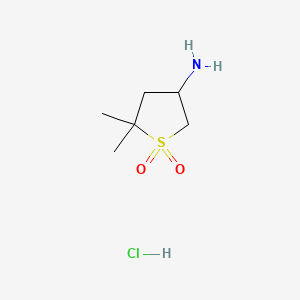
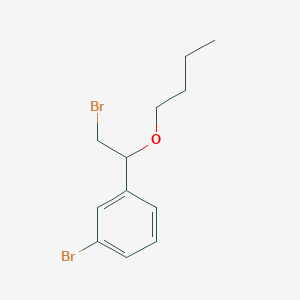
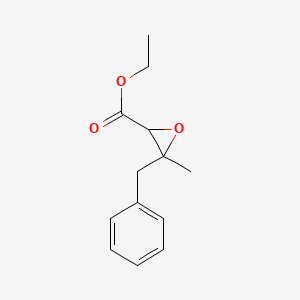
![(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482419.png)
